molecular formula C28H21N3O2S B11461718 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

Cat. No.: B11461718
M. Wt: 463.6 g/mol
InChI Key: XXSIALJMWDHBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE typically involves a multi-step process. One common method involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The reaction proceeds through the formation of an intermediate, which is then subjected to acetal deprotection to yield the final product. The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as FT-IR, 1D, and 2D NMR .

Chemical Reactions Analysis

2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENOXYPHENYL)ETHAN-1-ONE include other 1,2,4-triazole derivatives such as:

Properties

Molecular Formula

C28H21N3O2S

Molecular Weight

463.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone

InChI

InChI=1S/C28H21N3O2S/c32-26(21-16-18-25(19-17-21)33-24-14-8-3-9-15-24)20-34-28-30-29-27(22-10-4-1-5-11-22)31(28)23-12-6-2-7-13-23/h1-19H,20H2

InChI Key

XXSIALJMWDHBDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.